molecular formula C16H23NO2 B12734562 1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate CAS No. 102280-74-0

1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate

Katalognummer: B12734562
CAS-Nummer: 102280-74-0
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: PNEKCZNQOVAYFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate is an organic compound with the molecular formula C16H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate typically involves the reaction of 1,2-dimethyl-3-phenyl-3-pyrrolidinol with isobutyric acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinol derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate can be compared with other similar compounds such as:

    1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate: Similar structure but with a butyrate ester group instead of isobutyrate.

    1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate: Contains an acetate ester group.

    1,2-Dimethyl-3-phenyl-3-pyrrolidinol propanoate: Contains a propanoate ester group.

The uniqueness of this compound lies in its specific ester group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

102280-74-0

Molekularformel

C16H23NO2

Molekulargewicht

261.36 g/mol

IUPAC-Name

(1,2-dimethyl-3-phenylpyrrolidin-3-yl) 2-methylpropanoate

InChI

InChI=1S/C16H23NO2/c1-12(2)15(18)19-16(10-11-17(4)13(16)3)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI-Schlüssel

PNEKCZNQOVAYFM-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CCN1C)(C2=CC=CC=C2)OC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.